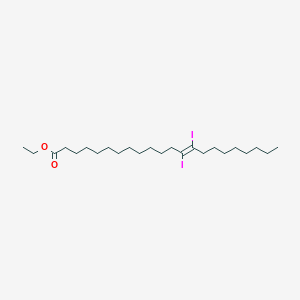![molecular formula C15H22N2O2 B14746096 4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
4-[1-(2-Piperazinyl)butyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Piperazinyl)butyl]benzoic acid is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid, featuring a piperazine ring attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Piperazinyl)butyl]benzoic acid typically involves the reaction of 4-bromobutyric acid with piperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine ring displaces the bromine atom on the butyric acid chain. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions
4-[1-(2-Piperazinyl)butyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the piperazine ring.
科学的研究の応用
4-[1-(2-Piperazinyl)butyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-(2-Piperazinyl)butyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group.
4-(4-Methylpiperazin-1-yl)benzoic acid: Features a methyl group on the piperazine ring.
4-[1-(2-Piperazinyl)ethyl]benzoic acid: Shorter ethyl chain instead of butyl.
Uniqueness
4-[1-(2-Piperazinyl)butyl]benzoic acid is unique due to its specific butyl chain length and the presence of the piperazine ring
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-(1-piperazin-2-ylbutyl)benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-13(14-10-16-8-9-17-14)11-4-6-12(7-5-11)15(18)19/h4-7,13-14,16-17H,2-3,8-10H2,1H3,(H,18,19) |
InChIキー |
NXTXOKIEHDDQDM-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1CNCCN1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
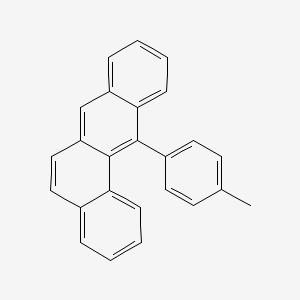
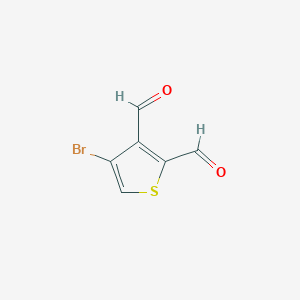
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

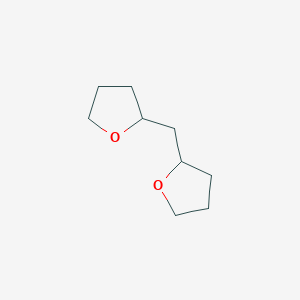
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

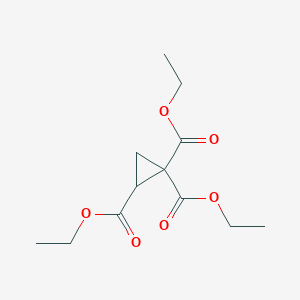
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
